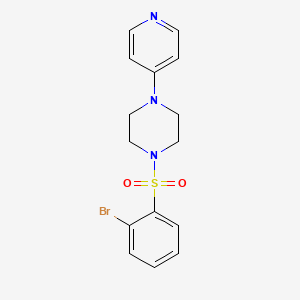![molecular formula C13H11N3O2 B7497133 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one](/img/structure/B7497133.png)
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one, also known as MOZ, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MOZ is a phthalazinone derivative that has a unique chemical structure and exhibits interesting biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one is not fully understood. However, it has been suggested that 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one exerts its effects by inhibiting certain enzymes and signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases. In addition, 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to inhibit viral replication, making it a potential candidate for the development of antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one limitation of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one is that it can be difficult to dissolve in certain solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one. One area of interest is the development of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the study of the mechanism of action of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one, which could lead to the development of new drugs targeting specific enzymes and signaling pathways. Finally, the potential use of 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area that warrants further investigation.
Synthesemethoden
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-5-aminomethyl-1,2-oxazole with phthalic anhydride in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to yield the final product, 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one.
Wissenschaftliche Forschungsanwendungen
2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 2-[(3-Methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(3-methyl-1,2-oxazol-5-yl)methyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-6-11(18-15-9)8-16-13(17)12-5-3-2-4-10(12)7-14-16/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKHRHLATKRWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromofuran-3-carboxamide](/img/structure/B7497077.png)
![N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7497091.png)

![3-Bromo-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B7497102.png)
![2-[3-(1-methyltetrazol-5-yl)anilino]-N-(propylcarbamoyl)acetamide](/img/structure/B7497103.png)


![5-bromo-2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7497121.png)
![3-(N-[2-[3-(trifluoromethyl)phenoxy]acetyl]anilino)propanamide](/img/structure/B7497138.png)
![4-[4-(3-Fluorophenyl)-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B7497150.png)


![N-(1-benzylpiperidin-4-yl)-2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B7497174.png)